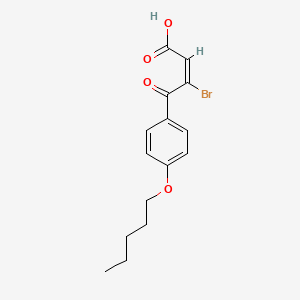
Penberol
Description
Penberol (cis-beta-4-pentoxybenzoyl-beta-bromoacrylic acid) is a synthetic cytostatic compound developed at the Research Institute for Pharmacy and Biochemistry in Prague. It exhibits antitumor activity by inhibiting cellular energy metabolism, a mechanism distinct from classical cytostatics that primarily target DNA replication or microtubule assembly . Its unique metabolic interference mechanism positions it as a novel candidate for oncology, particularly in chemoresistant malignancies.
Properties
CAS No. |
42241-78-1 |
|---|---|
Molecular Formula |
C15H17BrO4 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(E)-3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C15H17BrO4/c1-2-3-4-9-20-12-7-5-11(6-8-12)15(19)13(16)10-14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18)/b13-10+ |
InChI Key |
KPUGJSNAPAAEJB-JLHYYAGUSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penberol can be achieved through a series of organic reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Penberol can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Penberol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Penberol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Bromoacrylic Acid Derivatives
Penberol belongs to the beta-bromoacrylic acid derivative class, characterized by a bromine-substituted acrylic acid backbone. lists "Bromebrát sodný this compound" under this category, indicating structural kinship.
Functional Analogs: Cytostatics with Divergent Mechanisms
Cisplatin
Cisplatin, a platinum-based compound, is a cornerstone of ovarian cancer treatment. Unlike this compound, it induces DNA cross-linking, disrupting replication and transcription. This compound’s energy metabolism inhibition may benefit patients unresponsive to DNA-targeting agents.
Mitoguazón
Mitoguazón, a bis-guanylhydrazone derivative, inhibits polyamine biosynthesis, critical for cell proliferation. Though structurally unrelated to this compound, it shares antitumor utility. Limited ovarian cancer data exist for Mitoguazón, and its hematologic toxicity contrasts with this compound’s metabolic targeting .
Mechanistic Comparison with Classical Cytostatics
Classical cytostatics (e.g., taxanes, anthracyclines) target mitosis or DNA repair.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


